3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group at the third position, an isopropyl group at the first position, and an aldehyde group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(tert-butyl)-1-isopropyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrazole and facilitate the formation of the carbaldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and isopropyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-methanol
Substitution: Products vary based on the substituents introduced
Scientific Research Applications
3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- tert-Butyl alcohol
- tert-Butyl hydroperoxide
Uniqueness
3-(tert-Butyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring with tert-butyl and isopropyl groups, along with an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-tert-butyl-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N2O/c1-8(2)13-6-9(7-14)10(12-13)11(3,4)5/h6-8H,1-5H3 |
InChI Key |
BSNYTBDUXZUVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(C)(C)C)C=O |
Origin of Product |
United States |
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